 
            | REACTION_CXSMILES | [CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].N[CH2:44][CH2:45][CH2:46][C:47]([OH:49])=[O:48].C(=N)(OCC)C>C(O)C>[CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].[C:47]([OH:49])(=[O:48])[CH2:46][CH2:45][CH3:44] |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            neomycin B γ-amino butyric acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.NCCCC(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(OCC)=N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                resulting in acetimidylation of the terminal amino groups                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The product is purified by ion exchange chromatography                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCC)(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].N[CH2:44][CH2:45][CH2:46][C:47]([OH:49])=[O:48].C(=N)(OCC)C>C(O)C>[CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].[C:47]([OH:49])(=[O:48])[CH2:46][CH2:45][CH3:44] |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            neomycin B γ-amino butyric acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.NCCCC(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(OCC)=N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                resulting in acetimidylation of the terminal amino groups                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The product is purified by ion exchange chromatography                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCC)(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].N[CH2:44][CH2:45][CH2:46][C:47]([OH:49])=[O:48].C(=N)(OCC)C>C(O)C>[CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].[C:47]([OH:49])(=[O:48])[CH2:46][CH2:45][CH3:44] |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            neomycin B γ-amino butyric acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.NCCCC(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(OCC)=N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                resulting in acetimidylation of the terminal amino groups                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The product is purified by ion exchange chromatography                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCC)(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].N[CH2:44][CH2:45][CH2:46][C:47]([OH:49])=[O:48].C(=N)(OCC)C>C(O)C>[CH2:1]1[C@H:6]([NH2:7])[C@@H:5]([O:8][C@@H:9]2[O:14][C@H:13]([CH2:15][NH2:16])[C@H:12]([OH:17])[C@@H:11]([OH:18])[C@H:10]2[NH2:19])[C@H:4]([O:20][C@@H:21]2[O:25][C@H:24]([CH2:26][OH:27])[C@@H:23]([O:28][C@H:29]3[O:34][C@@H:33]([CH2:35][NH2:36])[C@@H:32]([OH:37])[C@H:31]([OH:38])[C@H:30]3[NH2:39])[C@H:22]2[OH:40])[C@@H:3]([OH:41])[C@@H:2]1[NH2:42].[C:47]([OH:49])(=[O:48])[CH2:46][CH2:45][CH3:44] |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            neomycin B γ-amino butyric acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.NCCCC(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(OCC)=N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                resulting in acetimidylation of the terminal amino groups                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The product is purified by ion exchange chromatography                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCC)(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |